molecular formula C21H15ClN4O4S B12168045 methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12168045
M. Wt: 454.9 g/mol
InChI Key: ABODOLSTZYFHTI-UHFFFAOYSA-N
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Description

Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other compounds with a thiazole ring structure.

    Phthalazinone Derivatives: Compounds containing the phthalazinone moiety.

    Chlorophenyl Compounds: Molecules with a chlorophenyl group.

Uniqueness

Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthetic pathways, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H15_{15}ClN4_{4}O4_{4}S
Molecular Weight 454.9 g/mol
CAS Number 1374512-72-7
IUPAC Name Methyl 5-(2-chlorophenyl)-2-{[(3-methyl-4-oxophthalazine-1-carbonyl)amino]}-1,3-thiazole-4-carboxylate

Anticancer Properties

Research indicates that compounds with thiazole and phthalazinone moieties exhibit significant anticancer activity . The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that similar thiazolidinone derivatives exhibit moderate to strong antiproliferative effects in various human leukemia cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The proposed mechanism of action involves:

  • Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Modulation : It may affect the cell cycle stages, resulting in growth inhibition of malignant cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Effect Observed
HL60 (Leukemia)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)10.0Increased DNA fragmentation

These results indicate that the compound could serve as a lead molecule for further development of anticancer agents.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the chlorophenyl group or the thiazole ring could enhance its biological activity. Variations in substituents have been shown to significantly impact the potency and selectivity of similar compounds against cancer cells .

Properties

Molecular Formula

C21H15ClN4O4S

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H15ClN4O4S/c1-26-19(28)12-8-4-3-7-11(12)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)13-9-5-6-10-14(13)22/h3-10H,1-2H3,(H,23,24,27)

InChI Key

ABODOLSTZYFHTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

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